Dibromo(pentafluorophenyl)phosphine
Description
Dibromo(pentafluorophenyl)phosphine (chemical formula: C₆F₅PBr₂) is a halogenated organophosphorus compound characterized by a phosphorus atom bonded to one pentafluorophenyl group (C₆F₅) and two bromine atoms. This structure confers unique electronic and steric properties, making it valuable in catalysis and synthetic chemistry. The pentafluorophenyl group is strongly electron-withdrawing due to the electronegativity of fluorine, while the bromine atoms further enhance the compound’s σ-acceptor character. This combination makes it a potent ligand for transition metals in reactions requiring electron-deficient coordination environments, such as cross-coupling or hydroamination .
Synthesis typically involves bromination of precursor phosphines, such as reacting pentafluorophenylphosphine derivatives with brominating agents. However, its air sensitivity and reactivity necessitate handling under inert atmospheres .
Properties
CAS No. |
13379-67-4 |
|---|---|
Molecular Formula |
C6Br2F5P |
Molecular Weight |
357.84 g/mol |
IUPAC Name |
dibromo-(2,3,4,5,6-pentafluorophenyl)phosphane |
InChI |
InChI=1S/C6Br2F5P/c7-14(8)6-4(12)2(10)1(9)3(11)5(6)13 |
InChI Key |
REMGEPKWEWKCEZ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)P(Br)Br)F)F)F |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(Br)Br)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Tris(pentafluorophenyl)phosphine (C₁₈F₁₅P)
- Structure : Three pentafluorophenyl groups attached to phosphorus.
- Molecular Weight : 532.14 g/mol (vs. ~357.77 g/mol for Dibromo(pentafluorophenyl)phosphine) .
- Melting Point : 108–110°C, indicating higher thermal stability compared to this compound, which is likely liquid at room temperature .
- Electronic Effects : Strong electron-withdrawing character due to three C₆F₅ groups, but less σ-acceptor strength than this compound, which has two electronegative bromines.
- Applications : Used in metal-catalyzed polymerization and hydroamination, though lower yields are observed in Rh-catalyzed reactions compared to bulkier ligands .
Bis(pentafluorophenyl)bromophosphine (C₁₂F₁₀PBr)
- Structure : Two C₆F₅ groups and one bromine atom on phosphorus.
- Reactivity : Intermediate between tris(pentafluorophenyl)phosphine and this compound. Used in synthesizing air-sensitive diphosphines, highlighting its role as a precursor in complex ligand systems .
- Stability : Less stable than tris(pentafluorophenyl)phosphine but more stable than this compound due to fewer bromines.
Triphenylphosphine (C₁₈H₁₅P)
- Structure : Three phenyl groups attached to phosphorus.
- Electronic Effects : Electron-donating due to phenyl groups, contrasting sharply with the electron-withdrawing nature of C₆F₅ or bromine substituents.
- Applications : Ubiquitous in Stille and Suzuki couplings but ineffective in reactions requiring electron-deficient metal centers .
Tris(trimethylsilyl)phosphine (P(SiMe₃)₃)
- Structure : Three trimethylsilyl groups.
- Steric Effects : Extremely bulky, creating highly shielded phosphorus centers.
- Reactivity: Used in synthesizing phosphine-based nanomaterials but lacks the electrophilic character of this compound .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Catalytic Performance in Rh-Catalyzed Hydroamination
| Ligand | Yield (%) | Key Observations |
|---|---|---|
| Tris(pentafluorophenyl)phosphine | <20 | Low activity due to excessive σ-withdrawing effects |
| Tri(2-furyl)phosphine | <20 | Similar limitations |
| This compound | Not tested | Hypothesized to perform poorly due to extreme electron deficiency |
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